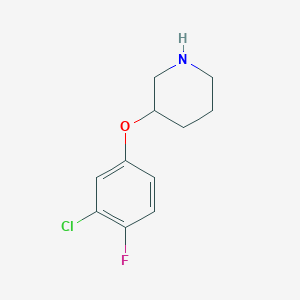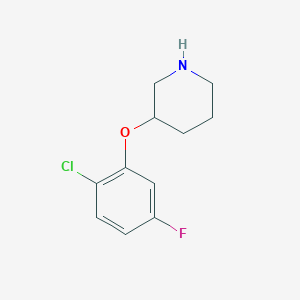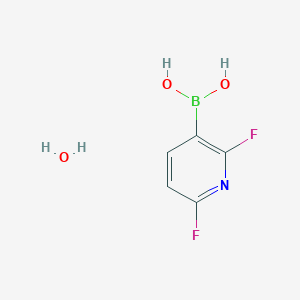![molecular formula C11H12N2O2 B1451481 Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-90-5](/img/structure/B1451481.png)
Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Descripción general
Descripción
Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The specific molecular structure details are not available in the retrieved documents.Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Derivatives
Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This compound serves as a key intermediate in the synthesis of various alkaloid derivatives. These derivatives are significant due to their wide range of biological activities and their presence in many pharmaceuticals .
Anti-Cancer Agents
The indole core of Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a common motif in compounds with anti-cancer properties. Researchers have been exploring its utility in designing molecules that can inhibit the growth of cancer cells by interfering with specific cellular pathways .
Development of CB1 Receptor Antagonists
CB1 receptors are part of the endocannabinoid system and are implicated in a variety of physiological processes. Indole derivatives, such as this compound, are used to develop new CB1 receptor antagonists, which have potential therapeutic applications in treating obesity, addiction, and metabolic disorders .
Anti-Inflammatory and Analgesic Agents
The compound is used as a reactant in the synthesis of indole-3-propionic acids, which are known for their anti-inflammatory and analgesic properties. These agents can potentially be used to treat chronic pain and inflammatory diseases .
Antibacterial and Antimicrobial Applications
Indole derivatives have been recognized for their antibacterial and antimicrobial activities. Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be used to synthesize new compounds that target resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance .
HIV Research
This compound has been used as a reactant in the preparation of indole sulfonamides, which are studied for their potential as HIV entry inhibitors. This application is crucial in the ongoing fight against HIV/AIDS, as it could lead to the development of new treatments that prevent the virus from entering and infecting human cells .
Propiedades
IUPAC Name |
ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)12-6-10(8)13-9/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFSMOBHBMAIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)


![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)



![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride](/img/structure/B1451415.png)



![3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451420.png)
